N-[2-(3-phenylpropoxy)phenyl]acetamide
Description
N-[2-(3-Phenylpropoxy)phenyl]acetamide is an acetamide derivative characterized by a phenylpropoxy group at the 2-position of the phenyl ring. This structural motif confers unique physicochemical properties, including moderate lipophilicity and hydrogen-bonding capacity due to the acetamide group.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[2-(3-phenylpropoxy)phenyl]acetamide |
InChI |
InChI=1S/C17H19NO2/c1-14(19)18-16-11-5-6-12-17(16)20-13-7-10-15-8-3-2-4-9-15/h2-6,8-9,11-12H,7,10,13H2,1H3,(H,18,19) |
InChI Key |
RRPGIJNKFUQXNH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OCCCC2=CC=CC=C2 |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OCCCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., nitro in B1) increase reactivity for further functionalization .
- Halogenation (e.g., chlorine in ) enhances bioactivity but may reduce solubility .
- Bulkier Substituents (e.g., piperidine in ) often decrease bioavailability due to steric hindrance .
Spectroscopic and Analytical Data
- N-(3-Acetyl-2-thienyl)acetamides () : Exhibit distinct ¹H NMR signals for thiophene protons (δ 6.8–7.2 ppm) and acetyl groups (δ 2.1–2.3 ppm) .
- Chlorinated Acetamides () : Show characteristic ¹³C NMR peaks for Cl-substituted carbons (~125–135 ppm) .
- Nitro-Substituted Analogs (): IR spectra reveal strong NO₂ stretching vibrations (~1520 cm⁻¹) .
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